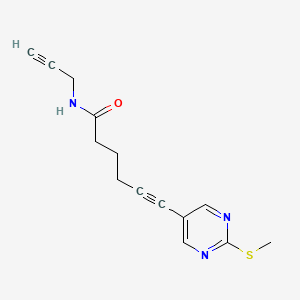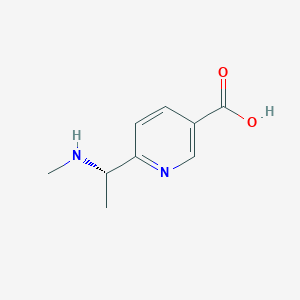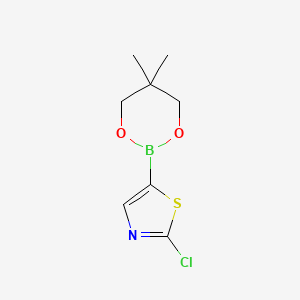![molecular formula C12H6Br2S B15221123 2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
2,6-Dibromodibenzo[b,d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromodibenzo[b,d]thiophene is an organobromine compound with the molecular formula C12H6Br2S It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 2 and 6 positions of the dibenzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dibromodibenzo[b,d]thiophene can be synthesized through the bromination of dibenzothiophene. The typical synthetic route involves the reaction of dibenzothiophene with bromine in the presence of a solvent such as chloroform. The reaction conditions usually require controlled temperatures and the use of a catalyst to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically carried out in a continuous flow system to optimize production efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzothiophene dioxide derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide in acetic acid are used for oxidation reactions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted dibenzothiophenes depending on the nucleophile used.
Oxidation Products: Dibenzothiophene dioxide derivatives.
Coupling Products: New dibenzothiophene derivatives with extended conjugation or functionalization.
Applications De Recherche Scientifique
2,6-Dibromodibenzo[b,d]thiophene has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Photocatalysis: It is used in the design of photocatalysts for hydrogen production and other photochemical reactions.
Mécanisme D'action
The mechanism of action of 2,6-Dibromodibenzo[b,d]thiophene in its applications involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be selectively substituted or coupled to form new bonds, allowing the compound to be incorporated into larger molecular structures. In organic electronics, its role as a building block contributes to the formation of conjugated systems that facilitate charge transport and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dibromodibenzo[b,d]thiophene: Another dibrominated derivative of dibenzothiophene with bromine atoms at the 2 and 8 positions.
4,6-Dibromodibenzo[b,d]thiophene: A similar compound with bromine atoms at the 4 and 6 positions.
3,7-Dibromodibenzo[b,d]thiophene: A derivative with bromine atoms at the 3 and 7 positions.
Uniqueness
2,6-Dibromodibenzo[b,d]thiophene is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and incorporation into various molecular architectures, making it a versatile compound in synthetic chemistry and materials science .
Propriétés
Formule moléculaire |
C12H6Br2S |
|---|---|
Poids moléculaire |
342.05 g/mol |
Nom IUPAC |
2,6-dibromodibenzothiophene |
InChI |
InChI=1S/C12H6Br2S/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H |
Clé InChI |
VBUZNOGUOMGNLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)SC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)

![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)



![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)

